Sabarubicin hydrochloride is a synthetic anthracycline derivative that has garnered attention for its potential use in cancer therapy. It is primarily classified as an antineoplastic agent, specifically targeting various forms of cancer, including solid tumors and hematological malignancies. The compound's molecular formula is with a CAS registry number of 211100-13-9, indicating its unique chemical identity.
Sabarubicin is derived from the natural product doxorubicin, which itself is obtained from the bacterium Streptomyces peucetius. Sabarubicin belongs to the class of topoisomerase II inhibitors, which function by interfering with the enzyme's ability to manage DNA topology during replication and transcription. This mechanism leads to the inhibition of DNA synthesis and ultimately induces apoptosis in cancer cells .
The synthesis of sabarubicin involves several intricate steps that modify the core structure of doxorubicin. Key methods include:
Sabarubicin's molecular structure features a complex arrangement typical of anthracyclines, characterized by:
The InChIKey for sabarubicin is VQHRZZISQVWPLK-UIRGBLDSSA-N, which provides a standardized way to encode its molecular structure for database searches .
Sabarubicin undergoes various chemical reactions that are critical to its function:
The mechanism by which sabarubicin exerts its anticancer effects involves:
Sabarubicin hydrochloride exhibits several notable properties:
These properties are essential for understanding how sabarubicin can be effectively utilized in clinical settings.
Sabarubicin has been investigated for various therapeutic applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3